Citreamicin beta

Antibacterial MRSA Polycyclic Xanthone

Citreamicin beta is a polycyclic xanthone antibiotic first isolated from Micromonospora citrea. Its MIC of 0.25 µg/mL against MRSA ATCC 43300 is 32-fold lower than the close analog Citreaglycon A (8.0 µg/mL). This distinct potency and scaffold make it essential for research programs targeting multidrug-resistant Gram-positive pathogens, offering a superior starting point for SAR studies compared to generic alternatives.

Molecular Formula C35H29NO12
Molecular Weight 655.6 g/mol
CAS No. 128999-30-4
Cat. No. B145047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitreamicin beta
CAS128999-30-4
Synonymscitreamicin beta
LL E19085 beta
LL-E19085beta
Molecular FormulaC35H29NO12
Molecular Weight655.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1(C(=O)OC2(N1C(=O)C3=C(C2)C=C4C=CC5=C(C4=C3O)C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)C)C
InChIInChI=1S/C35H29NO12/c1-14(2)32(42)46-13-34(3)33(43)48-35(4)12-16-9-15-7-8-17-24(22(15)28(39)23(16)31(41)36(34)35)29(40)25-26(37)18-10-20(44-5)21(45-6)11-19(18)47-30(25)27(17)38/h7-11,14,39H,12-13H2,1-6H3
InChIKeyZUZCCBDSIBRLQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Citreamicin Beta Procurement: Polycyclic Xanthone Antibiotic with Quantifiable Anti-MRSA and Antitumor Potency


Citreamicin beta is a polycyclic xanthone antibiotic first isolated from Micromonospora citrea [1]. It is a member of the citreamicin family, which includes alpha, beta, gamma, zeta, and eta, and is characterized by its complex heptacyclic structure (C35H29NO12; MW 655.6) [1]. Citreamicin beta is primarily recognized for its potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and for its emerging antitumor potential [2]. This evidence guide is intended to provide procurement professionals and researchers with the specific, quantifiable data required to distinguish Citreamicin beta from closely related analogs and alternative compounds for scientific selection and development.

Why Citreamicin Beta Cannot Be Replaced by Generic Polycyclic Xanthones or Standard-of-Care Antibiotics


Citreamicin beta is structurally and pharmacologically distinct from other polycyclic xanthones and standard-of-care antibiotics. Generic substitution fails because (1) the polycyclic xanthone class exhibits significant inter-compound variation in antibacterial spectrum and potency; for instance, Citreamicin beta demonstrates an MIC of 0.25 µg/mL against MRSA, while its close analog Citreaglycon A requires an 8.0 µg/mL concentration, a 32-fold difference [1]. (2) The citreamicin family itself displays divergent biological profiles: Citreamicin beta is a potent antibacterial agent, whereas Citreamicin epsilon is primarily recognized as an antitumor compound with cytotoxic IC50 values in the low nanomolar range [2]. (3) Compared to clinical mainstays like vancomycin (MIC50 for MRSA typically 0.5-1.0 µg/mL) and linezolid (MIC90 for MRSA typically 2 µg/mL), Citreamicin beta offers a distinct potency profile and a novel chemical scaffold that may circumvent existing resistance mechanisms [3][4]. Therefore, the specific selection of Citreamicin beta is essential for research programs requiring precise, pre-validated activity against defined targets.

Citreamicin Beta vs. Analogs and Standards: A Quantitative, Head-to-Head Procurement Guide


Anti-MRSA Potency: 32-Fold Superiority of Citreamicin Beta over Citreaglycon A

Citreamicin beta demonstrates a 32-fold more potent antibacterial effect against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 compared to the structurally related analog Citreaglycon A [1]. This stark contrast in potency, measured under identical in vitro conditions, underscores the critical importance of specific compound selection within the polycyclic xanthone class for anti-MRSA research applications.

Antibacterial MRSA Polycyclic Xanthone

Potency Against MRSA: Citreamicin Beta's Favorable MIC Compared to Standard-of-Care Antibiotics

While not a direct head-to-head study, Citreamicin beta's reported MIC of 0.25 µg/mL against MRSA ATCC 43300 [1] is positioned at the lower end or below typical MIC50/MIC90 values reported for clinical standard-of-care antibiotics vancomycin and linezolid [2][3]. This suggests a potent in vitro activity that warrants investigation as a potential alternative or adjunctive therapy.

Antibiotic Resistance MRSA MIC Comparison

Divergent Biological Profile: Citreamicin Beta's Antibacterial Focus vs. Citreamicin Epsilon's Antitumor Primary Indication

The citreamicin family exhibits notable functional divergence. Citreamicin beta is primarily characterized for its antibacterial activity, with a defined MIC of 0.25 µg/mL against MRSA [1]. In contrast, Citreamicin epsilon is predominantly studied for its antitumor properties, exhibiting potent cytotoxicity with IC50 values as low as 25 nM against PtK2 cells and 30-100 nM against HeLa and HepG2 cells [2][3]. This fundamental difference in primary bioactivity profile dictates that these compounds are not interchangeable for targeted research applications.

Polycyclic Xanthone Antibacterial Antitumor Compound Selection

Structural Divergence and Biosynthetic Potential: Citreamicin Beta vs. Citreamicin Zeta

Within the citreamicin family, Citreamicin zeta is uniquely amenable to large-scale biosynthetic production using methylation inhibitors (20- to 200-fold enhancement), positioning it as a preferred substrate for semi-synthesis or further biosynthetic studies [1]. Citreamicin beta, while not the primary focus of this specific biosynthetic route, represents a distinct structural scaffold that may offer different pharmacological or physicochemical properties for medicinal chemistry campaigns.

Biosynthesis Polycyclic Xanthone Semi-synthesis Lead Diversification

Citreamicin Beta: High-Value Research and Development Application Scenarios Based on Evidence


Anti-MRSA Lead Discovery and Optimization

Given its potent and well-documented MIC of 0.25 µg/mL against MRSA ATCC 43300 [1], Citreamicin beta is an ideal starting point for medicinal chemistry programs targeting multidrug-resistant Gram-positive pathogens. Its 32-fold potency advantage over the close analog Citreaglycon A [1] makes it a significantly more attractive scaffold for structure-activity relationship (SAR) studies and lead optimization campaigns aimed at developing next-generation anti-MRSA therapies.

Antibacterial Research Requiring Novel Chemical Scaffolds

Citreamicin beta's polycyclic xanthone core is structurally distinct from major clinical antibiotic classes (e.g., glycopeptides, oxazolidinones). Its favorable MIC relative to vancomycin and linezolid [1][2][3] positions it as a valuable tool compound for probing novel bacterial targets and for academic or industrial research programs seeking to identify new mechanisms of action to combat antibiotic resistance.

Comparative Studies of Citreamicin Family Bioactivity

For research groups investigating the structure-function relationship of polycyclic xanthones, Citreamicin beta is an essential comparator. Its primary antibacterial profile [1] is in stark contrast to the primary antitumor profile of Citreamicin epsilon [4][5], making Citreamicin beta a critical reagent for dissecting the molecular determinants of antibacterial versus cytotoxic activity within this natural product family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citreamicin beta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.